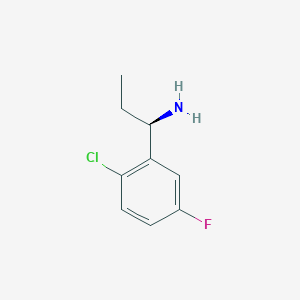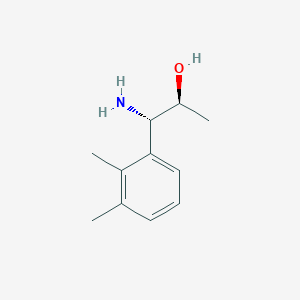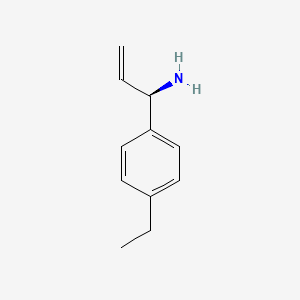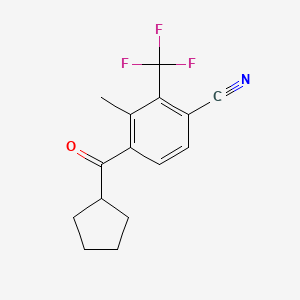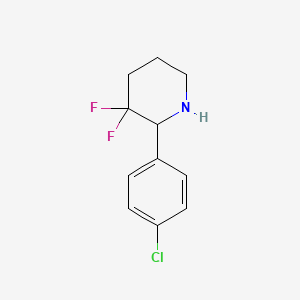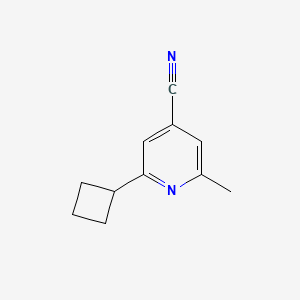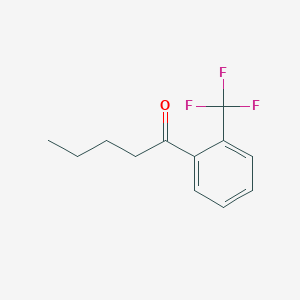![molecular formula C9H8BrN3O2 B13053261 Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is a chemical compound that belongs to the class of benzo-triazole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the benzo-triazole ring and a methyl ester group attached to the 2-position of the triazole ring. Benzo-triazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate typically involves the following steps:
Formation of the Benzo-triazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzo-triazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable nitrile under acidic conditions.
Bromination: The benzo-triazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the triazole ring with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding benzo-triazole derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzo-triazole derivatives.
Reduction: Formation of the de-brominated benzo-triazole compound.
Oxidation: Formation of oxidized benzo-triazole derivatives with additional functional groups.
科学的研究の応用
Chemistry
In chemistry, Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Benzo-triazole derivatives have shown promise in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds .
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as semiconductors and polymers. Its structural features contribute to the stability and functionality of these materials .
作用機序
The mechanism of action of Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the ester group can interact with molecular targets, affecting their activity and leading to therapeutic effects. The exact pathways and molecular targets vary based on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Lacks the bromine atom and has a carboxylic acid group.
6-Bromo-N-(2-methyl-2H-benzo[D][1,2,3]triazol-5-yl)quinolin-4-amine: Contains a quinoline moiety and is used as a kinase inhibitor.
Uniqueness
Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate is unique due to the presence of both the bromine atom and the ester group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
methyl 2-(5-bromobenzotriazol-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)5-13-11-7-3-2-6(10)4-8(7)12-13/h2-4H,5H2,1H3 |
InChIキー |
WBWFKKNSRCJFRA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1N=C2C=CC(=CC2=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)

